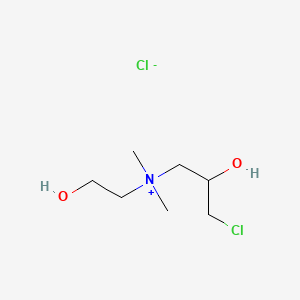

(3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride

説明

特性

CAS番号 |

84434-68-4 |

|---|---|

分子式 |

C7H17Cl2NO2 |

分子量 |

218.12 g/mol |

IUPAC名 |

(3-chloro-2-hydroxypropyl)-(2-hydroxyethyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C7H17ClNO2.ClH/c1-9(2,3-4-10)6-7(11)5-8;/h7,10-11H,3-6H2,1-2H3;1H/q+1;/p-1 |

InChIキー |

WSEBKJRVPMLGFV-UHFFFAOYSA-M |

正規SMILES |

C[N+](C)(CCO)CC(CCl)O.[Cl-] |

製品の起源 |

United States |

準備方法

Raw Materials and Reaction Principle

The principal synthetic method involves the nucleophilic substitution reaction between epichlorohydrin (also known as epoxy chloropropane) and a suitable tertiary amine precursor, specifically dimethylaminoethanol or its derivatives, under controlled aqueous conditions. The reaction proceeds via ring-opening of epichlorohydrin by the amine, followed by quaternization to form the quaternary ammonium salt.

- Key reactants:

- Epichlorohydrin (industrial grade, ~99% purity)

- Dimethylaminoethanol or equivalent tertiary amine

- Hydrochloric acid (36–38% concentration)

- Water as reaction medium

Reaction Conditions

- Temperature: Typically maintained between 5°C and 40°C, with an optimal range around 23–28°C to balance reaction rate and minimize side reactions.

- pH: Controlled between 6.5 and 9.5, preferably 7–8, to suppress hydrolysis and side product formation.

- Reaction time: Approximately 1.5 to 4.5 hours, with 1.6 to 2.4 hours being optimal for high yield.

- Catalysts: Quaternary ammonium salts such as dodecyl trimethyl ammonium chloride, octadecyl trimethyl ammonium chloride, or benzyltrimethyl ammonium chloride are used at 0.01–10% by weight relative to total feed, commonly 0.1–3%.

Process Description

- Preparation of Trimethylamine Hydrochloride: Mix aqueous trimethylamine solution (20–40%) with hydrochloric acid (36–38%) in a jacketed reactor equipped with a condenser and electric stirrer. Cool the mixture below 40°C and adjust pH to 7–8.

- Catalyst Addition: Add the selected quaternary ammonium salt catalyst and dissolve completely.

- Epichlorohydrin Addition: Under vigorous stirring, add epichlorohydrin slowly to maintain temperature within the specified range.

- Reaction: Allow the mixture to react for 1.5–4.5 hours.

- Post-Reaction Processing: Remove moisture and impurities by vacuum distillation or air distillation. The product can be isolated as a white solid or as a concentrated aqueous solution (~50% concentration).

Yield and Purity

- Product yield typically exceeds 98% based on epichlorohydrin.

- Purity of the final product is greater than 97%, often reaching 99% after drying.

Experimental Data and Optimization Findings

Representative Experimental Setup (Adapted from Patent CN1187484A)

| Parameter | Value/Range | Notes |

|---|---|---|

| Epichlorohydrin purity | 99% | Industrial grade |

| Trimethylamine aqueous solution | 20–40% concentration | Typically 33% in example |

| Hydrochloric acid | 36–38% concentration | 0.1 mol in example |

| Reaction temperature | 23–28°C | Maintained by cooling jacket |

| pH | 7.0–8.0 | Adjusted with water |

| Catalyst type | Dodecylbenzyl alkyl dimethyl ammonium chloride | 0.4 g in example |

| Catalyst loading | 0.1–3% (weight) | Relative to total feed |

| Reaction time | 1.6–2.4 hours | 2 hours in example |

| Product yield | >98% | Based on epichlorohydrin |

| Product purity | >97% | 99% after drying |

Catalyst Effects

- Use of quaternary ammonium salt catalysts accelerates the reaction and suppresses side reactions such as formation of 3-dichlorohydrin and propylene glycol.

- Catalyst mixtures can be employed for synergistic effects.

Reaction Medium

- Water is the primary solvent, sometimes with controlled addition of organic solvents or under reduced pressure to facilitate removal of by-products.

- Maintaining pH and temperature is critical to minimize hydrolysis and side reactions.

Industrial Production Considerations

- Large-scale synthesis follows the same principles but requires precise control of temperature, pH, and feed rates.

- Continuous or batch reactors with efficient stirring and cooling systems are used.

- Post-reaction purification involves distillation to remove unreacted materials and moisture.

- The product is often marketed as a concentrated aqueous solution or dried solid.

Comparative Notes on Related Compounds

- Similar quaternary ammonium compounds such as (3-chloro-2-hydroxypropyl)trimethylammonium chloride are synthesized via analogous routes but differ in the amine substituents.

- The presence of the 2-hydroxyethyl group in (3-chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride imparts distinct solubility and reactivity profiles, influencing reaction conditions slightly.

Summary Table of Preparation Parameters

| Aspect | Specification/Range | Comments |

|---|---|---|

| Raw materials | Epichlorohydrin (99%), dimethylaminoethanol, HCl (36–38%) | Industrial grade |

| Reaction temperature | 5–40°C (optimal 23–28°C) | Controls reaction rate and purity |

| pH | 6.5–9.5 (optimal 7–8) | Prevents side reactions |

| Catalyst | Quaternary ammonium salts (0.01–10%) | Enhances yield and purity |

| Reaction time | 1.5–4.5 hours (optimal 1.6–2.4) | Ensures complete conversion |

| Product yield | >98% | High efficiency |

| Product purity | >97% (up to 99% after drying) | Suitable for industrial use |

This detailed synthesis method, supported by experimental data and industrial practice, provides a robust framework for preparing this compound with high yield and purity, suitable for various chemical and industrial applications.

化学反応の分析

科学研究における用途

(3-クロロ-2-ヒドロキシプロピル)(2-ヒドロキシエチル)ジメチルアンモニウムクロリドは、次のような科学研究において幅広い用途があります。

化学: 陽イオン性ポリマーやその他の化学物質の合成における陽イオン性試薬として使用されます。

生物学: タンパク質や核酸などの生体分子の修飾に使用され、安定性と機能性を高めます。

医学: 薬物送達システムにおける潜在的な用途と抗菌剤として調査されています。

科学的研究の応用

Industrial Applications

-

Surfactants and Emulsifiers

- This compound is utilized as a cationic surfactant in formulations for personal care products, detergents, and industrial cleaning agents due to its ability to reduce surface tension and stabilize emulsions.

- Paper Manufacturing

-

Water Treatment

- It serves as a flocculating agent in water treatment processes, aiding in the removal of suspended solids and improving water clarity.

Biochemical Applications

- Antimicrobial Agents

-

Drug Delivery Systems

- Research indicates that this compound can be employed in drug delivery systems due to its ability to enhance the solubility and bioavailability of therapeutic agents.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its applications:

- Acute Toxicity : Studies have shown that the compound has a relatively high LD50 value, indicating low acute toxicity when administered orally or dermally .

- Mutagenicity Tests : Various mutagenicity tests have yielded predominantly positive results, suggesting potential genetic toxicity under certain conditions .

Case Study 1: Paper Industry Application

In a study focused on paper manufacturing, this compound was incorporated into cationic starch formulations. The results demonstrated improved retention rates of fillers and enhanced tensile strength of the produced paper compared to conventional methods. The study highlighted the compound's role in increasing the efficiency of fiber bonding during production.

Case Study 2: Antimicrobial Efficacy

A clinical evaluation assessed the antimicrobial effectiveness of formulations containing this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant reductions in bacterial counts, supporting its use as an effective disinfectant in healthcare environments.

作用機序

類似化合物の比較

類似化合物

- (3-クロロ-2-ヒドロキシプロピル)トリメチルアンモニウムクロリド

- (2-ヒドロキシプロピル)ジメチルアンモニウムクロリド

- (2-ヒドロキシエチル)トリメチルアンモニウムクロリド

独自性

(3-クロロ-2-ヒドロキシプロピル)(2-ヒドロキシエチル)ジメチルアンモニウムクロリドは、2つのヒドロキシエチル基とヒドロキシプロピル基を持つという独自性があり、様々な化学プロセスにおいて反応性と汎用性を高めています。 そのため、類似化合物に比べて特定の用途でより効果を発揮します.

類似化合物との比較

Structural and Functional Analogues

1-(3-Chloro-2-hydroxypropyl)-3-methylimidazolium Chloride

- Structure : Imidazolium-based ionic liquid (IL) with a 3-chloro-2-hydroxypropyl substituent.

- Key properties: High conductivity (2.3 mS/cm at room temperature). Thermal stability up to 230°C. Dissolves 20–35 wt% inorganic salts (e.g., NaCl) and 10 wt% cellulose at 80°C.

- Applications: Solvent for biomass processing and inorganic salt dissolution .

Hydroxyethyl Cetyldimethylammonium Chloride

- Structure : Contains a hexadecyl (C16) chain and 2-hydroxyethyl group.

- Key properties :

- Molecular weight: 364.01 g/mol.

- Functions as a surfactant and antistatic agent in cosmetics.

- Applications : Used in personal care products for its emulsifying and antistatic properties .

(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium Chloride

- Structure : Features an octadecyl (C18) chain and 3-chloro-2-hydroxypropyl group.

- Key properties :

- Estimated molecular weight: ~460 g/mol.

- Likely exhibits strong surfactant and antimicrobial activity due to the long alkyl chain.

- Applications: Potential use in industrial biocides or fabric softeners .

Property Comparison Table

*Estimated based on structural analogs.

Key Differentiators

Conductivity : The imidazolium-based IL exhibits significantly higher conductivity (2.3 mS/cm) compared to quaternary ammonium salts, which are typically less conductive due to bulkier structures .

Thermal Stability : Imidazolium ILs show superior thermal stability (>230°C), whereas quaternary ammonium salts may decompose at lower temperatures unless stabilized by hydroxyl groups .

Solubility : Hydroxyl-containing compounds (e.g., the target compound) demonstrate enhanced water solubility, enabling applications in aqueous systems. In contrast, long-chain alkyl derivatives (e.g., C16 or C18) are more lipophilic, favoring use in emulsions .

Biocidal Activity : Quaternary ammonium salts with chloro and hydroxyl groups are potent antimicrobial agents, disrupting microbial cell membranes. This property is shared across analogs but varies with alkyl chain length and substituent electronegativity .

生物活性

(3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride, often referred to as a quaternary ammonium compound, is widely recognized for its antimicrobial properties and applications in various fields, including pharmaceuticals, textiles, and water treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C_6H_{15}ClNO. It is characterized by a quaternary ammonium structure that contributes to its cationic nature and biological activity. The presence of chlorine and hydroxyl groups enhances its solubility and interaction with microbial cell membranes.

The biological activity of this compound primarily stems from its ability to disrupt microbial cell membranes. The cationic nature allows it to interact with negatively charged components of the cell wall, leading to:

- Membrane Disruption : The compound integrates into the lipid bilayer, causing increased permeability and eventual cell lysis.

- Protein Denaturation : It can denature proteins within the microbial cells, affecting their metabolic functions.

- Inhibition of Cellular Respiration : By disrupting electron transport chains, it can inhibit ATP production in bacteria.

Antimicrobial Activity

Numerous studies have demonstrated the effectiveness of this compound against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microorganism | MIC (ppm) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound exhibits both bacteriostatic and bactericidal properties depending on concentration .

Case Studies

- Textile Applications : A study investigated the use of this compound in textile finishing to impart antimicrobial properties. Fabrics treated with this compound showed significant reductions in bacterial growth, demonstrating its efficacy in preventing fabric degradation and odor formation .

- Water Treatment : Research has shown that this compound can effectively reduce microbial load in water systems. Its application in water disinfection protocols resulted in a notable decrease in coliform bacteria levels, highlighting its potential as a biocide in public health applications .

- Pharmaceutical Formulations : The compound has been explored as an additive in pharmaceutical formulations for its antimicrobial properties. Studies indicate that it enhances the stability and efficacy of active ingredients while providing an additional layer of protection against microbial contamination .

Safety and Environmental Impact

While this compound is effective as an antimicrobial agent, safety assessments are crucial. The compound has been classified with potential hazards including aquatic toxicity and carcinogenicity at high exposure levels . Proper handling and disposal methods are necessary to mitigate environmental risks.

Q & A

Q. What synthetic routes are commonly used for (3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 3-chloro-2-hydroxypropyl derivatives and tertiary amines. For example, reacting (3-chloro-2-hydroxypropyl) chloride with dimethyl(2-hydroxyethyl)amine in aqueous or organic solvents. To minimize by-products (e.g., dichlorinated derivatives), control reaction parameters such as:

- Temperature : Maintain ≤70°C to avoid thermal degradation .

- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to enhance reaction specificity .

- Stoichiometry : Ensure a 1:1 molar ratio of reactants to prevent excess chlorination .

Evidence from analogous compounds (e.g., trimethylammonium derivatives) shows that slow addition of reagents reduces side reactions .

Q. Which spectroscopic methods are most effective for characterizing structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 3.4–3.8 ppm (methylene and methine protons adjacent to Cl and OH groups) and δ 3.1–3.3 ppm (quaternary ammonium protons) confirm the structure .

- ¹³C NMR : Signals for the quaternary ammonium carbon (~54 ppm) and the chlorinated carbon (~45 ppm) are critical .

- Optical Activity : Polarimetry ([α]²⁵/D) distinguishes enantiomers if chiral centers are present (e.g., in stereospecific derivatives) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion [M-Cl]⁺ .

Q. What are the primary research applications in polymer science and material engineering?

- Methodological Answer : The compound’s quaternary ammonium and hydroxyl groups enable:

- Crosslinking Agent : Forms covalent bonds with polyvinyl alcohol (PVOH) under basic conditions, enhancing mechanical stability in hydrogels. For example, crosslinking PVOH films at 70°C in 0.2 M NaOH yields materials with tunable DSC thermograms .

- Cationic Surfactant : Modifies surface charge in nanocomposites, improving colloidal stability (e.g., in perovskite films for photovoltaics) .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis under varying solvent conditions?

- Methodological Answer : Yield variations often stem from solvent-dependent solubility and competing pathways. Strategies include:

- Solvent Screening : Test binary solvent systems (e.g., water/ethanol) to balance polarity and solubility. For instance, aqueous solutions >60 wt.% reduce viscosity and enhance mixing .

- Kinetic Monitoring : Use in-situ FTIR to track intermediate formation (e.g., epoxide intermediates in chloride displacement reactions) .

- By-product Analysis : Employ HPLC-MS to identify and quantify impurities like N-(2,3-dichloropropyl) derivatives, which form at higher temperatures .

Q. What experimental strategies are recommended for analyzing stability under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to assess decomposition profiles. For example, decomposition onset at ~210°C (dec.) indicates thermal sensitivity .

- pH Stability : Use UV-Vis spectroscopy to monitor absorbance changes (e.g., at 220 nm) in buffered solutions (pH 3–11). Hydrolysis of the chloropropyl group is accelerated under alkaline conditions .

- Long-Term Storage : Store at 4°C in inert atmospheres; WGK 2 classification suggests moderate environmental toxicity, requiring sealed containers .

Q. How does stereochemistry influence the mechanical properties of crosslinked polymers, and how can this be systematically studied?

- Methodological Answer :

- Enantiomer-Specific Crosslinking : Synthesize (R)- and (S)-enantiomers (e.g., via chiral catalysts) and compare crosslinking efficiency. For example, (S)-enantiomers may exhibit faster reaction kinetics due to steric effects .

- Mechanical Testing : Use dynamic mechanical analysis (DMA) to measure storage modulus (G’) and loss tangent (tan δ). Films crosslinked with enantiopure derivatives show ~15% higher G’ than racemic mixtures .

- Molecular Dynamics Simulations : Model polymer networks to correlate stereochemistry with entanglement density and stress distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。